molecular formula C9H8FN3 B1304774 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline CAS No. 251649-52-2

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Cat. No. B1304774
CAS RN: 251649-52-2
M. Wt: 177.18 g/mol
InChI Key: DCSCOECASPLFFN-UHFFFAOYSA-N
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Description

The compound 5-Fluoro-2-(1H-Imidazol-1-yl)Aniline is a fluorinated aniline derivative with an imidazole substituent. This structure suggests potential biological activity, as imidazole rings are present in many pharmacologically active compounds. The presence of a fluorine atom can significantly alter the chemical and physical properties of a molecule, often leading to increased stability and bioavailability .

Synthesis Analysis

The synthesis of related fluorinated imidazole derivatives has been reported in the literature. For instance, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, involves a multi-step process starting from 3,5-dinitro-1-trifluoromethylbenzene. This process includes fluorination, substitution with an imidazole derivative, and reduction, achieving an overall yield of about 50% . Similarly, the synthesis of other fluorinated imidazole compounds has been achieved through gold(I)-catalyzed intramolecular hydroamination, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit certain characteristics due to the presence of the imidazole ring and the fluorine atom. The imidazole ring is a five-membered planar ring that can participate in hydrogen bonding and pi-stacking interactions, which could be relevant for its biological activity . The fluorine atom is highly electronegative, which could affect the electron distribution in the molecule and potentially enhance its metabolic stability .

Chemical Reactions Analysis

Fluorinated imidazole derivatives can participate in various chemical reactions. For example, the presence of the imidazole ring can lead to interactions with enzymes such as 5-lipoxygenase, as seen in the synthesis of a 5-lipoxygenase inhibitor . Additionally, the fluorine atom can influence the reactivity of the compound, as seen in the pH-sensitive fluorescence switching of imidazo[1,5-a]pyridinium ions . These reactions are crucial for the development of compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated imidazole derivatives are influenced by their molecular structure. The fluorine atom contributes to the lipophilicity and metabolic stability of these compounds, as evidenced by studies on their pharmacokinetic profiles . The imidazole ring's ability to engage in hydrogen bonding can affect the solubility and overall pharmacological properties. The fluorescence properties of related compounds also suggest potential applications as sensors or probes .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related compounds, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, highlights their role as intermediates in producing antitumor agents like nilotinib. This process involves a sequence of fluorination, substitution, and reduction steps with an overall yield of about 50% (Yang Shijing, 2013).
  • Another study presented the rapid and efficient synthesis of a new series of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles using microwave heating, showcasing the compound's versatility in creating benzimidazole derivatives (E. Menteşe et al., 2015).

Applications in Organic Synthesis

  • Research has demonstrated the use of related fluoro-aniline compounds as monodentate transient directing groups in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process is significant for the diverse synthesis of quinazoline and fused isoindolinone scaffolds, illustrating the compound's utility in organic synthesis and potential pharmaceutical applications (Yong Wu et al., 2021).

Pharmacological Potential

  • A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, indicating potential applications as antidepressant agents (A. Zagórska et al., 2016).

Material Science and Sensing Applications

  • Novel fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho[1,2-d][1,2,3]triazolyl derivatives were synthesized, showing potential as blue emitting fluorophores. Their photophysical properties were evaluated, suggesting applications in material science and fluorescent sensing technologies (Vikas Padalkar et al., 2015).

Biological Applications

  • Anthracene- and pyrene-bearing imidazoles were developed as turn-on fluorescent chemosensors for aluminum ions in living cells, demonstrating the compound's applicability in biological imaging and metal ion sensing (G. J. Shree et al., 2019).

Safety and Hazards

While the specific safety and hazards for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline are not mentioned in the search results, it is advised that this compound is for R&D use only and not for medicinal, household or other use .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given the broad range of chemical and biological properties of imidazole derivatives, there is potential for the development of novel drugs that can overcome current public health problems .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known for its versatility in binding to metal ions and participating in hydrogen bonding, which makes it a valuable component in enzyme active sites. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to either the inhibition or enhancement of their catalytic functions. Additionally, this compound can influence gene expression by binding to transcription factors and modifying their activity. These interactions result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes significant only above certain concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions highlight the compound’s potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its activity and interactions with biomolecules. Additionally, binding proteins can modulate the compound’s distribution and availability within tissues .

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications can direct this compound to particular organelles, such as the nucleus or mitochondria. Its localization within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

5-fluoro-2-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSCOECASPLFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379060
Record name 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251649-52-2
Record name 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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